Tert-butyl 2-amino-3-propan-2-ylbenzoate is derived from the esterification of 2-amino-3-propan-2-ylbenzoic acid with tert-butyl alcohol. It belongs to the class of benzoate esters, which are characterized by the presence of a benzoic acid moiety linked to an alcohol via an ester bond. The compound's unique structure, featuring a tert-butyl group and an amino group, contributes to its chemical reactivity and potential applications in synthetic organic chemistry.
The synthesis of tert-butyl 2-amino-3-propan-2-ylbenzoate typically involves the following steps:
The molecular structure of tert-butyl 2-amino-3-propan-2-ylbenzoate can be described as follows:
The compound features:
The InChI Key for this compound is GCDCWQWCYBHVKT-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)C1=CC(=C(C=C1)N)C(=O)OC(C)(C)C.
Tert-butyl 2-amino-3-propan-2-ylbenzoate can participate in various chemical reactions:
The mechanism of action for tert-butyl 2-amino-3-propan-2-ylbenzoate involves several key interactions:
The compound exhibits stability under standard laboratory conditions but may require specific handling due to its reactive groups.
Tert-butyl 2-amino-3-propan-2-ylbenzoate has several significant applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7